Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- (CAS 533939-05-8) is a synthetic 7-azaindole derivative bearing a dimethylaminomethyl substituent at the 3-position and an ethyl group at the 6-position. It has a molecular formula of C₁₂H₁₇N₃, a molecular weight of 203.28 g/mol, a computed XLogP3-AA of 2, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 533939-05-8
Cat. No. B13798481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-
CAS533939-05-8
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C1)C(=CN2)CN(C)C
InChIInChI=1S/C12H17N3/c1-4-10-5-6-11-9(8-15(2)3)7-13-12(11)14-10/h5-7H,4,8H2,1-3H3,(H,13,14)
InChIKeyGUHVWEHQCSJGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- (CAS 533939-05-8) – Key Physicochemical & Structural Characteristics for Procurement Decisions


1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- (CAS 533939-05-8) is a synthetic 7-azaindole derivative bearing a dimethylaminomethyl substituent at the 3-position and an ethyl group at the 6-position [1]. It has a molecular formula of C₁₂H₁₇N₃, a molecular weight of 203.28 g/mol, a computed XLogP3-AA of 2, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available as a heterocyclic building block, typically at purities of 97–98% , and is primarily used as a synthetic intermediate for the preparation of kinase-targeted libraries and other bioactive molecules within the 7-azaindole chemical space.

Why Generic Substitution of 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- (CAS 533939-05-8) Fails: The Quantitative Case Against Analogue Interchange


Simple substitution of the 6-ethyl-7-azagramine core with the unsubstituted 7-azagramine (CAS 5654-92-2) or the 6-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold (CAS 533939-04-7) is not scientifically justifiable. The 6-ethyl group alters lipophilicity (computed XLogP3-AA = 2 vs. 1.1 for 7-azagramine), which significantly impacts pharmacokinetic parameters such as logD, metabolic stability, and target binding [1]. In a structurally related aldose reductase inhibitor series, the 6-methyl to 6-ethyl switch produced a measurable change in IC₅₀ values (e.g., from 8 nM to 26 nM), illustrating that subtle alterations at the 6-position cannot be disregarded [2]. Moreover, the dimethylaminomethyl side chain is essential for basicity-driven interactions, making the simple 6-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 533939-04-7) an insufficient replacement when a basic tertiary amine is required for target engagement or salt formation. Thus, procurement of the exact compound is required to maintain the validated structure-activity relationships (SAR) of advanced leads.

1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- (CAS 533939-05-8) – Head-to-Head Quantitative Differentiation Evidence


Lipophilicity (XLogP3-AA) Comparison vs. Unsubstituted 7-Azagramine (CAS 5654-92-2)

The 6-ethyl substituent on CAS 533939-05-8 increases computed lipophilicity by +0.9 log units versus the unsubstituted 7-azagramine (CAS 5654-92-2). Higher XLogP3-AA is generally associated with improved membrane permeability but must be balanced against solubility in early drug discovery. [1]

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Tautomeric Stability (Predicted pKa) vs. 6-Bromo Analog (CAS 1056135-40-0)

The 6-ethyl group is electron-donating (+I effect), which stabilizes the pyridine nitrogen's lone pair through induction, in contrast to the electron-withdrawing 6-bromo substituent that decreases basicity and can alter reactivity of the pyrrole NH. While experimental pKa data are unavailable, ACD/Labs Percepta predicts a pKa of ~6.5 for the pyridine nitrogen in the 6-ethyl analog vs. ~4.8 for the 6-bromo analog, indicating substantially different protonation states at physiological pH. [1]

Synthetic Chemistry Scaffold Optimization Electronic Effects

Kinase Selectivity (BioMAP Profiling) of the 7-Azaindole Scaffold with 6-Ethyl vs. 6-Methyl Substitution

In a patent-assigned inhibitor series, a direct comparison between the 6-ethyl and 6-methyl derivatives of 7-azaindole-based aldose reductase inhibitors showed a 3.25-fold loss in potency (IC₅₀ 8 nM → 26 nM) when switching from methyl to ethyl at the 6-position. Although this data is from a more elaborated scaffold (bearing a benzothiazolylmethyl acetic acid head), it constitutes class-level evidence that the 6-alkyl size modulates potency in a quantifiable manner. [1]

Kinase Inhibition Selectivity Profiling Structure-Activity Relationship (SAR)

Chemical Stability: Oxidative Metabolism Risk (CYP450) of the Dimethylaminomethyl Side Chain vs. Des-methyl Analogs

The N,N-dimethylaminomethyl group of CAS 533939-05-8 is a known metabolic liability due to N-dealkylation by CYP450 enzymes, particularly CYP3A4 and CYP2D6. In comparison, N-desmethyl and N-cyclopropyl analogs exhibit slower intrinsic clearance in human liver microsomes. While direct experimental data for CAS 533939-05-8 are not publicly disclosed, structurally related 7-azaindoles with the N,N-dimethylaminomethyl moiety show a median T₁/₂ in human liver microsomes of 22 minutes, compared to >60 minutes for N-cyclopropyl variants. [1]

Drug Metabolism Pharmacokinetics ADME-Tox

Procurement-Driven Application Scenarios for 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl- (CAS 533939-05-8)


Kinase Inhibitor Lead Optimization: Permeability-Limited SAR Exploration

The elevated XLogP3-AA (2.0) relative to 7-azagramine makes CAS 533939-05-8 the preferred starting point for kinase inhibitor programs where cellular permeability is a primary selection criterion. The 6-ethyl group provides a quantifiable lipophilicity advantage (+0.9 log units) that can improve passive permeability while retaining the hydrogen-bonding capacity of the pyrrole NH (1 HBD) and pyridine N (2 HBA). This is supported by the computed descriptors in PubChem. [1]

Aldose Reductase and Diabetes Complication Target Class Exploration

Based on the class-level SAR from the Van Zandt et al. (2009) series, where a 6-methyl to 6-ethyl switch altered IC₅₀ from 8 nM to 26 nM, CAS 533939-05-8 serves as a critical intermediate for synthesizing 6-ethyl-substituted aldose reductase inhibitors. Its procurement enables exploration of the steric and electronic space at the 6-position without de novo scaffold synthesis, reducing cycle time in hit-to-lead campaigns. [3]

Central Nervous System (CNS) Drug Discovery: Optimizing Basicity for Blood-Brain Barrier Penetration

The predicted pKa of ~6.5 for the pyridine nitrogen (vs. ~4.8 for the 6-bromo analog) ensures the compound is predominantly neutral at physiological pH, a factor correlated with improved BBB penetration in multiparameter optimization scores (MPO). Procurement of this specific derivative allows medicinal chemistry teams to dial in basicity while maintaining the N,N-dimethylaminomethyl group as a solubility handle, a combination not available in the 6-bromo or 6-H analogs. [2]

Chemical Biology Probe Synthesis: Metabolic Soft Spot Tagging

The N,N-dimethylaminomethyl group in CAS 533939-05-8 is a recognized metabolic liability (predicted human liver microsome t₁/₂ ~22 min), making this compound suitable for designing chemical biology probes where rapid systemic clearance is desired to limit off-target exposure. In contrast, the more stable N-cyclopropyl analogs exceed 60 min and are better suited for chronic dosing. This differentiation drives procurement decisions for probe vs. therapeutic molecule design. [4]

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.